molecular formula C12H15ClFN B3380198 4-[(3-Fluorophenyl)methylidene]piperidine hydrochloride CAS No. 183950-18-7

4-[(3-Fluorophenyl)methylidene]piperidine hydrochloride

Cat. No.: B3380198
CAS No.: 183950-18-7
M. Wt: 227.7 g/mol
InChI Key: JCVXPSFJVIFFBR-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)methylidene]piperidine hydrochloride ( 183950-18-7) is an organic compound with a molecular formula of C12H15ClFN and a molecular weight of 227.71 g/mol . This piperidine-based chemical building block features a fluorinated aromatic ring system, a characteristic that is often explored in medicinal chemistry and drug discovery for modulating a compound's electronic properties, lipophilicity, and metabolic stability . The exocyclic methylidene group attached to the piperidine ring contributes to the molecule's conformational profile, making it a valuable scaffold for the synthesis of more complex molecules. While specific biological data for this compound is not widely reported in the available literature, its structural features align with those used in the development of pharmacologically active agents, particularly in the context of probing specific biological targets . Researchers value such compounds for constructing diverse chemical libraries and investigating structure-activity relationships (SAR). This product is provided with a documented purity of 95% and is intended for research applications in a controlled laboratory environment . This product is for research use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-[(3-fluorophenyl)methylidene]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN.ClH/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10;/h1-3,8-9,14H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVXPSFJVIFFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=CC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorophenyl)methylidene]piperidine hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorophenyl)methylidene]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding reduced products.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl oxides, while reduction may produce fluorophenyl alcohols.

Scientific Research Applications

Preliminary studies indicate that 4-[(3-Fluorophenyl)methylidene]piperidine hydrochloride exhibits significant biological activity, particularly in the following areas:

  • Serotonin Receptor Interaction : The compound shows promising interactions with serotonin receptors, which may underlie its potential antidepressant effects. Further studies are required to elucidate its specific mechanisms of action and therapeutic potential.
  • Potential Therapeutic Applications :
    • Treatment of central nervous system disorders such as depression, anxiety, and obsessive-compulsive disorder.
    • Possible use in managing conditions like alcohol addiction, panic disorders, and migraine prophylaxis .

Medicinal Chemistry

The compound is notable for its applications in medicinal chemistry, particularly in developing new antidepressants and anxiolytics. Its structural similarity to known selective serotonin reuptake inhibitors (SSRIs) suggests potential efficacy in treating mood disorders .

Proteomics Research

In proteomics, this compound serves as a non-ionic organic buffering agent used in cell cultures, maintaining pH levels conducive to biological experiments . This aspect highlights its versatility beyond pharmacological applications.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorophenyl)methylidene]piperidine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison with structurally similar compounds:

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Data

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Features References
4-[(3-Fluorophenyl)methylidene]piperidine HCl 3-Fluorophenyl, methylidene C₁₂H₁₄ClFN 229.72 Not provided Conjugated double bond, high patent activity
4-[(3-Chlorophenyl)methylene]piperidine HCl 3-Chlorophenyl, methylene C₁₂H₁₅Cl₂N 244.16 300552-79-8 Chlorine substituent (larger atomic radius)
4-[(3-Fluorophenyl)methoxy]piperidine HCl 3-Fluorophenyl, methoxy C₁₂H₁₅ClFNO 259.70 Not provided Ether linkage (enhanced polarity)
4-[3-(Trifluoromethyl)phenoxy]piperidine HCl 3-Trifluoromethyl, phenoxy C₁₂H₁₃ClF₃NO 303.69 337912-66-0 Strong electron-withdrawing CF₃ group
4-(((4-Fluorophenyl)thio)methyl)piperidine HCl 4-Fluorophenyl, thioether C₁₂H₁₅ClFNS 263.77 1289384-72-0 Sulfur linkage (potential redox activity)
Key Observations:
  • Substituent Effects : Fluorine (electronegative) and trifluoromethyl (electron-withdrawing) groups enhance polarity and metabolic stability compared to chlorine or methoxy groups .

Pharmacological and Application Insights

While direct data on 4-[(3-Fluorophenyl)methylidene]piperidine HCl is scarce, related piperidine derivatives have documented uses:

  • Analgesics: Meperidine HCl (Item No. 37982) is a Schedule II opioid .
  • Antiarrhythmics : Dronedarone HCl (CAS 141626-36-0) treats atrial fibrillation .
  • Local Anesthetics : Dyclonine HCl (CAS 536-43-6) is used for mucosal anesthesia .

Biological Activity

4-[(3-Fluorophenyl)methylidene]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 3-fluorobenzylidene group. Its chemical formula is C12_{12}H12_{12}ClF, and it has a molecular weight of 229.68 g/mol. The presence of the fluorine atom enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is hypothesized to act as an inhibitor of certain neurotransmitter reuptake mechanisms, similar to other piperidine derivatives. This can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, potentially contributing to its therapeutic effects.

Pharmacological Effects

Research indicates that this compound may exhibit a range of pharmacological effects:

Research Findings and Case Studies

  • In Vitro Studies : A study conducted on various piperidine derivatives demonstrated that modifications in the structure significantly affected their biological activity. The introduction of a fluorine atom was shown to enhance binding affinity to certain receptors .
  • Animal Models : In animal models, compounds with similar structures have been tested for their analgesic and antidepressant effects. For instance, one study reported that piperidine derivatives could reduce pain responses in mice .
  • Toxicology Studies : Toxicity assessments have shown that while many piperidine derivatives possess beneficial pharmacological properties, they also require careful evaluation for potential side effects. Acute toxicity tests indicated an LD50 range that suggests moderate safety profiles at therapeutic doses .

Comparative Analysis

PropertyThis compoundOther Piperidine Derivatives
Molecular Weight229.68 g/molVaries
Antidepressant ActivityPotentially highHigh in many cases
Analgesic EffectsSuggested but not confirmedConfirmed in several studies
Antimicrobial PropertiesLimited data availableDocumented in various studies

Q & A

Q. What are the common synthetic routes for 4-[(3-Fluorophenyl)methylidene]piperidine hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between piperidine derivatives and fluorinated aromatic aldehydes. A methodological approach involves:

  • Base-catalyzed reactions : Using alkaline conditions (e.g., sodium hydroxide in dichloromethane) to facilitate Schiff base formation between the piperidine amine and 3-fluorobenzaldehyde .
  • Solvent selection : Polar aprotic solvents like dichloromethane or ethers improve reaction efficiency by stabilizing intermediates .
  • Purification : Chromatography or recrystallization ensures high purity (>98%), as impurities (e.g., unreacted starting materials) can skew pharmacological results .
    Optimization factors include temperature control (20–25°C to prevent side reactions) and stoichiometric ratios (1:1 amine:aldehyde to minimize byproducts) .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires multi-technique analysis:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify key resonances (e.g., imine protons at δ 8.2–8.5 ppm, fluorophenyl aromatic signals) .
  • Mass spectrometry (LC/MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at expected m/z) and rule out degradants .
  • Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values to ensure stoichiometric accuracy .
  • Melting point : Consistency with literature values (e.g., 175–177°C) indicates purity .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent hygroscopic degradation .
  • PPE : Use nitrile gloves, lab coats, and NIOSH-approved respiratory protection to avoid inhalation of aerosols .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile intermediates (e.g., hydrogen chloride gas) .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as serotonin receptors?

The compound’s fluorophenyl and piperidine moieties suggest activity as a serotonin receptor modulator:

  • In vitro assays : Competitive binding studies (e.g., radioligand displacement using 3^3H-5-HT) quantify affinity (Ki_i) for 5-HT1A_{1A} or 5-HT2A_{2A} receptors .
  • Functional assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells to assess agonist/antagonist profiles .
  • Structural analogs : Compare with derivatives like (–)-trans-4-(4-fluorophenyl)-3-(4-methoxyphenoxy)methylpiperidine, which show enhanced 5-HT potentiation via methoxy substituents .

Q. How should researchers address contradictions in reported biological activities of this compound?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility .
  • Impurity profiles : Quantify byproducts (e.g., acetone in NMR, ≤0.2%) via HPLC with UV/Vis detection at 206 nm .
  • Solvent effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to rule out vehicle-induced artifacts .
    Meta-analyses of published IC50_{50} values and ligand efficiency metrics can clarify structure-activity relationships (SAR) .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

  • Accelerated stability testing : Incubate at 37°C in phosphate-buffered saline (pH 7.4) and analyze degradation kinetics via LC-MS .
  • Forced degradation : Expose to UV light, oxidizing agents (H2_2O2_2), or acidic/basic conditions to identify labile groups (e.g., imine bonds) .
  • Metabolite profiling : Use liver microsomes or hepatocytes to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

  • Molecular docking : Simulate binding poses in serotonin receptor crystal structures (PDB: 6WGT) to prioritize substituents enhancing hydrophobic interactions .
  • ADMET prediction : Tools like SwissADME forecast bioavailability (%F) and blood-brain barrier permeability, guiding substituent selection (e.g., methyl vs. methoxy groups) .
  • QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es_s) parameters with experimental logP values to optimize lipophilicity (target cLogP: 2–3) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3-Fluorophenyl)methylidene]piperidine hydrochloride
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4-[(3-Fluorophenyl)methylidene]piperidine hydrochloride

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